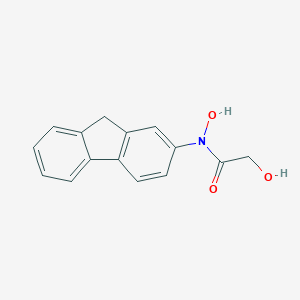

N-Hydroxy-2-glycolylaminofluorene

Description

Contextualization within Arylamine Carcinogenesis Research

Arylamine carcinogenesis is a multi-step process that typically involves the metabolic activation of a parent compound into a more reactive form that can damage cellular macromolecules like DNA. A key step in this activation pathway is N-hydroxylation, which converts an arylamine into an N-hydroxy arylamine. These N-hydroxy metabolites are often considered "proximate carcinogens," meaning they are one step closer to the ultimate carcinogenic species.

N-Hydroxy-2-glycolylaminofluorene is a product of this critical N-hydroxylation step, formed from its parent compound, 2-(glycolylamino)fluorene, by microsomal enzymes in the liver. nih.gov The study of such metabolites is crucial for understanding the mechanisms that initiate cancer and for identifying the structural features of a molecule that contribute to its carcinogenic potential. Research in this area often focuses on how these activated compounds are further metabolized and how they interact with DNA to form adducts, which can lead to mutations if not repaired.

Comparative Research Focus with N-Hydroxy-2-acetylaminofluorene and Other Fluorene (B118485) Derivatives

Much of the research on this compound has been conducted in comparison to its close structural analog, N-Hydroxy-2-acetylaminofluorene (N-OH-AAF). N-OH-AAF is a well-established proximate carcinogen derived from 2-acetylaminofluorene (B57845) (2-AAF), a compound extensively used in experimental cancer research. wikipedia.org By comparing the metabolic fates and biological activities of these two compounds, researchers can elucidate how small changes in chemical structure—in this case, the substitution of a glycolyl group for an acetyl group—can influence carcinogenic activity.

A particularly noteworthy finding is the potent and irreversible inhibitory effect of this compound on the cytosolic metabolism of both itself and N-OH-AAF. nih.gov This suggests a "suicide-inhibition" mechanism, where the compound is processed by an enzyme to a reactive state that then permanently disables the enzyme. nih.gov In contrast, both the glycolyl and acetyl hydroxamic acid derivatives are metabolized to a similar degree by microsomal enzymes. nih.gov

While extensive research has characterized the DNA adducts formed by N-OH-AAF, which include N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), and 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF), detailed information on the specific DNA adducts formed by this compound is not as readily available in the scientific literature. nih.gov This highlights an area for future investigation to fully understand its carcinogenic potential.

The following tables summarize the comparative metabolic features of this compound and N-Hydroxy-2-acetylaminofluorene.

Table 1: Comparative Metabolic Formation

| Compound | Precursor | Relative Rate of N-Hydroxylation | Overall Precursor Metabolism |

| This compound | 2-(Glycolylamino)fluorene | Lower | Slightly Faster |

| N-Hydroxy-2-acetylaminofluorene | 2-Acetylaminofluorene | Higher | Slightly Slower |

Table 2: Comparative Metabolic Activity

| Compound | Cytosolic Metabolism | Microsomal Metabolism | Inhibitory Action |

| This compound | Subject to irreversible self-inhibition | Similar to N-OH-AAF | Potent irreversible inhibitor of cytosolic N-OH-AAF metabolism |

| N-Hydroxy-2-acetylaminofluorene | Inhibited by this compound | Similar to this compound | - |

Structure

2D Structure

3D Structure

Properties

CAS No. |

111959-98-9 |

|---|---|

Molecular Formula |

C15H13NO3 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

N-(9H-fluoren-2-yl)-N,2-dihydroxyacetamide |

InChI |

InChI=1S/C15H13NO3/c17-9-15(18)16(19)12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)14/h1-6,8,17,19H,7,9H2 |

InChI Key |

CMUCEVGFCWOKTK-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C(=O)CO)O |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C(=O)CO)O |

Other CAS No. |

111959-98-9 |

Synonyms |

N-hydroxy-2-glycolylaminofluorene N-hydroxy-N-glycolyl-2-aminofluorene N-OH-GAF |

Origin of Product |

United States |

Metabolic Pathways and Bioactivation Research of N Hydroxy 2 Glycolylaminofluorene

Enzymatic Biotransformations in Experimental Systems

The metabolic fate of N-Hydroxy-2-glycolylaminofluorene (N-OH-GAF) is determined by its interaction with various enzyme systems. Research in experimental models, primarily using rat liver subcellular fractions, has elucidated the specific roles of different enzymes in its activation and metabolism.

Role of Sulfotransferases in this compound Activation

Sulfotransferases (SULTs) are cytosolic enzymes known to play a role in the bioactivation of N-hydroxy arylamides. In the case of N-OH-GAF, studies have demonstrated that its covalent binding to DNA is significantly catalyzed by cytosol enzymes, but only when the SULT cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) is present. nih.gov This finding strongly suggests that sulfotransferase-mediated esterification is a key pathway for the metabolic activation of N-OH-GAF, leading to the formation of a reactive sulfate (B86663) ester capable of binding to macromolecules like DNA. nih.gov While direct comparisons of sulfating activity between male and female rats have been extensively studied for the related compound N-hydroxy-2-acetylaminofluorene (N-OH-AAF), showing higher activity in males, this highlights the general importance of SULTs in the activation of N-hydroxyaryl compounds. nih.gov

Investigations of N,O-Acyltransferase Activity with this compound

N,O-acyltransferase (NAT) is another critical cytosolic enzyme involved in the metabolism of N-hydroxy arylamides. However, its interaction with N-OH-GAF is markedly different from that with its acetylated analog. Investigations reveal that the covalent binding of N-OH-GAF to DNA through the action of cytosolic N,O-acyltransferase is minimal. nih.gov This reduced activity is not due to a lack of interaction but rather to a potent inhibitory effect of N-OH-GAF on the enzyme itself. nih.govnih.gov

Research has identified N-OH-GAF as a potent suicide inhibitor of cytosolic N,O-acyltransferase. nih.gov The inhibition is characterized as irreversible and both time- and concentration-dependent. nih.gov This mechanism, also known as suicide inhibition, occurs when the enzyme metabolizes the substrate (N-OH-GAF) into a reactive intermediate that binds irreversibly to the enzyme, thereby inactivating it. nih.gov Studies have shown a direct correlation between the N-OH-GAF-induced inhibition of N,O-acyltransferase activity and the disappearance of N-hydroxy-2-acetylaminofluorene, confirming that N-OH-GAF effectively halts the enzyme's metabolic function. nih.gov

Microsomal Enzyme Catalysis of this compound Metabolism

In contrast to its inhibitory role in the cytosol, N-OH-GAF is a substrate for enzymes located in the microsomal fraction of liver cells. nih.govnih.gov The microsomal fraction was found to catalyze the binding of N-OH-GAF to DNA at a rate approximately twice that observed for the related compound, N-OH-AAF. nih.gov Furthermore, research indicates that both N-OH-GAF and N-OH-AAF are metabolized to a similar degree by microsomal enzymes. nih.gov These microsomal preparations, in the presence of NADPH, are capable of further metabolizing the glycolyl-derived hydroxamic acid into yet unidentified products. nih.gov

Cytochrome P450 Enzyme Involvement in this compound-Related Metabolic Activation

Cytochrome P450 (P450) enzymes are central to the initial metabolic processing of many xenobiotics, including aromatic amides. researchgate.netnih.govnih.gov The formation of N-OH-GAF itself is a critical metabolic step. Research has shown that the parent glycolamide, 2-(glycolylamino)fluorene, is metabolized by induced rat liver microsomes to produce the N-hydroxy metabolite, N-OH-GAF. nih.gov This N-hydroxylation of a glycolamide by a microsomal system represents a significant xenobiotic reaction. nih.gov P450 enzymes, particularly isoforms like CYP1A2, are well-documented catalysts for the N-hydroxylation of the related compound 2-acetylaminofluorene (B57845), which is a primary step in its activation pathway. nih.gov By extension, cytochrome P450 enzymes are implicated in the initial bioactivation step that produces N-OH-GAF from its parent amide, thereby creating the substrate for subsequent metabolic transformations by sulfotransferases and other enzymes. nih.govresearchgate.net

Comparative Metabolic Studies with N-Hydroxy-2-acetylaminofluorene

Comparing the metabolism of this compound (N-OH-GAF) with its well-studied analog, N-Hydroxy-2-acetylaminofluorene (N-OH-AAF), reveals significant differences, particularly in their interactions with cytosolic and microsomal enzymes.

In studies using hepatocyte suspensions, both N-OH-GAF and N-OH-AAF exhibited equal binding to DNA and RNA. nih.gov However, investigations with subcellular fractions uncovered distinct mechanistic differences. nih.gov

Cytosolic Metabolism : N-OH-AAF is extensively activated by both N,O-acyltransferase and sulfotransferase in the cytosol. nih.gov In stark contrast, N-OH-GAF shows minimal activation via N,O-acyltransferase due to its function as a potent suicide inhibitor of this enzyme. nih.govnih.gov Its activation in the cytosol is therefore predominantly dependent on sulfotransferase activity. nih.gov

These comparative findings highlight how a minor alteration in the N-acyl substituent—from an acetyl to a glycolyl group—dramatically shifts the metabolic activation pathways of these fluorenyl hydroxamic acids.

| Enzyme System | This compound (N-OH-GAF) | N-Hydroxy-2-acetylaminofluorene (N-OH-AAF) | Key Finding |

| Cytosolic N,O-Acyltransferase | Potent suicide inhibitor; minimal DNA binding via this pathway. nih.govnih.gov | Substrate; significant activation and DNA binding. nih.gov | N-OH-GAF inactivates the enzyme, while N-OH-AAF is activated by it. |

| Cytosolic Sulfotransferase | Primary cytosolic activation pathway for DNA binding. nih.gov | One of two major cytosolic activation pathways. nih.gov | SULT is crucial for the cytosolic activation of N-OH-GAF. |

| Microsomal Enzymes | Catalyzes DNA binding at ~2x the rate of N-OH-AAF. nih.gov | Substrate for DNA binding. nih.gov | Microsomal activation is more efficient for N-OH-GAF. |

Influence of Subcellular Fractions on this compound Metabolism

The metabolic fate of this compound is significantly influenced by the specific subcellular environment in which it is processed. Research utilizing separated liver cell components, primarily the microsomal and cytosolic fractions, has revealed distinct differences in the enzymatic conversion of this compound, particularly when compared to its well-studied acetyl analog, N-hydroxy-2-acetylaminofluorene (N-OH-AAF).

Investigations into the metabolism within different subcellular fractions of rat liver have highlighted major differences in the bioactivation mechanisms of this compound and N-OH-AAF. nih.gov While both compounds are metabolized by enzymes in the microsomal fraction to a similar degree, their interaction with cytosolic enzymes is markedly different. nih.gov

In the cytosolic fraction of rat liver, this compound acts as a potent and irreversible inhibitor of its own metabolism. nih.gov This inhibition is both time- and concentration-dependent, a characteristic of suicide inhibition, where the substrate is converted into a reactive molecule that inactivates the enzyme responsible for its conversion. nih.gov Furthermore, this compound also effectively inhibits the cytosolic metabolism of N-OH-AAF. nih.gov This contrasts sharply with the activity observed in the microsomal fraction, where such inhibition is not observed and both compounds are metabolized similarly. nih.gov In contrast, N-OH-AAF is known to be extensively activated by cytosolic enzymes like N,O-acyltransferase, which leads to its binding to DNA. nih.gov

The distinct behavior of this compound in the cytosol suggests a unique metabolic pathway that differs from the primary activation routes of N-OH-AAF in this cellular compartment. nih.govnih.gov This difference in cytosolic processing is a critical factor in understanding its specific biological activities.

Table 1: Comparative Metabolism of this compound in Liver Subcellular Fractions

| Subcellular Fraction | Finding | Compound Comparison | Reference |

|---|---|---|---|

| Cytosol | Potent, irreversible "suicide-inhibition" of its own metabolism. | Acts as an inhibitor of N-hydroxy-2-acetylaminofluorene metabolism. | nih.gov |

| Cytosol | Differences in the probable mechanisms by which it and N-OH-AAF covalently bind to DNA. | N-OH-AAF is extensively bound to DNA via N,O-acyltransferase action. | nih.gov |

| Microsomes | Metabolized effectively. | Metabolized to a similar extent as N-hydroxy-2-acetylaminofluorene. | nih.gov |

Research on Dna Adduct Formation by N Hydroxy 2 Glycolylaminofluorene

Characterization of DNA Adduct Structures and Formation Kinetics

While the precise structures of N-OH-GAF-DNA adducts have not been detailed as extensively as those from N-OH-AAF, the established mechanism for this class of arylamine derivatives points to the formation of adducts primarily at the C8-position of guanine (B1146940). The resulting adduct would be N-(deoxyguanosin-8-yl)-2-glycolylaminofluorene. Research on the related compound N-OH-AAF has identified several key DNA adducts, including N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), and 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF). nih.gov

Investigations into the kinetics of adduct formation using subcellular fractions revealed significant mechanistic differences between N-OH-GAF and N-OH-AAF. nih.gov Notably, the microsomal fraction of rat liver cells catalyzed the binding of N-OH-GAF to DNA at a rate approximately double that observed for N-OH-AAF. nih.gov

Molecular Mechanisms of Covalent DNA Binding

Role of Reactive Intermediates in Adduct Formation (e.g., Nitrenium Ions)

The covalent binding of N-hydroxy-arylamides like N-OH-GAF to DNA is not a direct reaction. It requires metabolic activation to a more reactive electrophilic species. The generally accepted pathway involves the formation of an unstable ester intermediate. This ester can then spontaneously break down, losing its leaving group to form a highly reactive and electron-deficient arylnitrenium ion. This nitrenium ion is the ultimate electrophile that attacks nucleophilic sites on DNA bases, leading to a stable, covalent adduct.

For N-OH-GAF, studies have shown that its activation in the liver cytosol is highly dependent on the presence of 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfate (B86663) donor. nih.gov This strongly indicates that a key reactive intermediate is the N-sulfoxy ester of N-OH-GAF, formed via the action of a sulfotransferase enzyme. nih.govnih.gov This ester is highly unstable and readily generates the corresponding nitrenium ion.

Specificity of Nucleoside Interaction (e.g., Deoxyguanosine)

For the broader class of 2-aminofluorene (B1664046) derivatives, the primary target for covalent binding on DNA is the nucleoside deoxyguanosine. The most common site of attack by the nitrenium ion is the C8 position of the guanine base. nih.govnih.gov This leads to the formation of C8-substituted adducts. A secondary, less frequent site of interaction is the N2-exocyclic amino group of guanine. nih.gov Although not explicitly confirmed for N-OH-GAF through structural elucidation, based on the extensive data for its analogs, it is anticipated that N-OH-GAF-derived nitrenium ions would show the same strong preference for reacting with deoxyguanosine residues in DNA. nih.govnih.gov

Factors Influencing DNA Adduct Levels in Experimental Models

Enzymatic Influences on Adduct Formation

The formation of N-OH-GAF-DNA adducts is profoundly influenced by specific metabolic enzymes, with different subcellular fractions showing distinct activation capabilities. nih.gov

Cytosolic Enzymes: In rat liver cytosol, the activation of N-OH-GAF to a DNA-binding species is almost exclusively dependent on sulfotransferase activity, requiring the cofactor PAPS. nih.gov In stark contrast to its acetylated analog N-OH-AAF, N-OH-GAF shows minimal DNA binding catalyzed by cytosolic N,O-acyltransferase. nih.gov This is because N-OH-GAF acts as a potent, time- and concentration-dependent suicide inhibitor of this enzyme. nih.govnih.gov Suicide inhibition means the enzyme metabolizes N-OH-GAF into a reactive form that then irreversibly binds to and inactivates the enzyme itself. nih.govd-nb.info

Microsomal Enzymes: The microsomal fraction of liver cells also catalyzes the covalent binding of N-OH-GAF to DNA. This activation pathway is distinct from the cytosolic one and proceeds at a rate about twice that of N-OH-AAF. nih.gov This microsomal activation is completely inhibited by paraoxon (B1678428), suggesting the involvement of a deacetylase or a similar carboxylesterase-type enzyme in the process. nih.gov

Comparative Enzymatic Activation of N-OH-GAF and N-OH-AAF

Data sourced from studies on rat liver subcellular fractions. nih.gov

| Enzyme System | Subcellular Fraction | Relative DNA Binding of N-OH-GAF | Key Cofactor/Inhibitor |

|---|---|---|---|

| Sulfotransferase | Cytosol | Significant | Requires PAPS |

| N,O-Acyltransferase | Cytosol | Minimal (Suicide Inhibition) | N/A |

| Deacetylase/Carboxylesterase | Microsomes | High (≈2x N-OH-AAF) | Inhibited by Paraoxon |

Impact of Nucleophiles and Other Modulators on Adduct Formation

The levels of DNA adducts formed by N-OH-GAF can be altered by the presence of other molecules that influence its metabolic activation.

Enzyme Inhibitors: As noted, paraoxon is a potent modulator, effectively shutting down the microsomal activation pathway by inhibiting the responsible esterases. nih.gov

Substrate-as-Inhibitor: N-OH-GAF itself is a powerful modulator of arylamine metabolism. By irreversibly inhibiting cytosolic N,O-acyltransferase, it not only prevents its own activation via this route but also inhibits the metabolism and activation of its analog, N-OH-AAF. nih.gov This demonstrates a complex interaction where one carcinogen metabolite can directly block the activation pathway of another.

Persistence and Repair Mechanisms of N-Hydroxy-2-glycolylaminofluorene-Derived DNA Adducts in Experimental Systems

Comprehensive scientific data detailing the specific persistence and repair mechanisms of DNA adducts derived solely from this compound in experimental systems is not available in the reviewed scientific literature. While research has been conducted on the closely related compound, N-hydroxy-2-acetylaminofluorene (N-OH-AAF), the distinct chemical nature of the glycolyl group in this compound necessitates separate studies to determine the specific behavior of its DNA adducts.

The persistence of a DNA adduct, characterized by its biological half-life, is a critical factor in its potential to induce mutations. This persistence is determined by the rate at which cellular DNA repair mechanisms recognize and remove the adduct. Different types of adducts are subject to various repair pathways, such as nucleotide excision repair (NER) and base excision repair (BER). The efficiency and rate of these repair processes can vary significantly depending on the chemical structure of the adduct, its location in the genome, and the type of cell and tissue.

Without specific experimental data for this compound, it is not possible to provide a scientifically accurate account of how its DNA adducts are repaired or how long they persist in biological systems. Such information would require dedicated studies that track the formation and removal of these specific adducts over time in various in vitro and in vivo models.

Genotoxicity Research Associated with N Hydroxy 2 Glycolylaminofluorene

Induction of DNA Damage in Experimental Models

N-OH-AAF is a direct-acting genotoxic agent that induces DNA damage in various experimental systems. nih.govnih.gov Its capacity to cause DNA lesions has been demonstrated in both cellular and acellular settings. The primary mechanism of its genotoxicity is the formation of covalent adducts with DNA, which in turn can lead to strand breaks and other forms of DNA damage. nih.govwikipedia.org

Assessment via Alkaline Elution Techniques

While alkaline elution is a recognized method for studying DNA strand breaks, detailed studies specifically employing this technique to assess DNA damage induced by N-Hydroxy-2-acetylaminofluorene are not extensively described in the readily available scientific literature.

Comet Assay Applications in DNA Damage Detection

The single-cell gel electrophoresis, or comet assay, has proven to be a highly sensitive method for detecting DNA damage induced by N-OH-AAF. In studies using 3D reconstructed human skin tissues, a single exposure to N-OH-AAF resulted in a significant, dose-dependent increase in DNA damage, as measured by the percentage of DNA in the comet tail. nih.gov This effect was observed in both keratinocytes and fibroblasts within the skin models. nih.gov The sensitivity of the comet assay in detecting DNA strand breaks induced by N-OH-AAF was shown to be greater than that of the reconstructed skin micronucleus (RSMN) assay. nih.govwikipedia.org For instance, a single 3-hour treatment with N-OH-AAF led to a substantial increase in DNA damage in the comet assay, whereas multiple treatments did not yield a significant response in the RSMN assay. nih.govwikipedia.org

Mutagenicity Studies in Prokaryotic and Eukaryotic Systems

The mutagenic potential of N-OH-AAF has been confirmed in both prokaryotic and eukaryotic test systems.

In prokaryotic systems, N-OH-AAF has been evaluated using the Ames test, which utilizes strains of Salmonella typhimurium to detect chemical mutagens. nih.govnih.gov These studies have shown that N-OH-AAF is mutagenic, often following metabolic activation. nih.govnih.gov Interestingly, the mutagenicity in these plate tests did not always correlate directly with the carcinogenic potential in different animal species, suggesting complex metabolic and DNA repair processes influence the ultimate biological outcome. nih.gov One study identified N-hydroxy-2-aminofluorene, a deacetylated metabolite, as a principal mutagen produced from N-OH-AAF by liver enzyme preparations. nih.gov

In eukaryotic models, N-OH-AAF has demonstrated mutagenicity in various mammalian cell lines. In Chinese hamster ovary (CHO) cells, particularly those deficient in DNA excision repair (UV-5 cells), N-OH-AAF was shown to be more cytotoxic and mutagenic at the HGPRT locus compared to the repair-proficient parent cell line. nih.gov This suggests that the DNA adducts formed by N-OH-AAF are subject to excision repair and that a failure to remove these adducts leads to a higher frequency of mutations. nih.gov Similarly, in human lymphoblastoid TK6 cells, N-OH-AAF induced mutations at the thymidine (B127349) kinase (tk) locus, but only in the presence of N,O-acyltransferase (AHAT), an enzyme that activates N-arylhydroxamic acids. nih.gov

Chromosomal Aberration Induction in Cultured Mammalian Cells

N-OH-AAF is recognized as a clastogenic agent, meaning it can induce structural chromosomal aberrations. nih.govdocumentsdelivered.com Research has indicated that N-OH-AAF gives positive results in tests for clastogenicity endpoints in vivo. nih.gov The clastogenic activity of N-OH-AAF in rat liver, measured by the formation of micronuclei, has been shown to be significant. documentsdelivered.com Furthermore, studies have investigated the induction of sister chromatid exchanges (SCEs), a sensitive indicator of genotoxic exposure, in Chinese hamster ovary cells treated with the parent compound, 2-acetylaminofluorene (B57845), which requires metabolic activation to N-OH-AAF to exert its genotoxic effects. nih.gov The ability of N-OH-AAF to induce both micronuclei and potentially SCEs underscores its capacity to cause significant damage at the chromosomal level.

Mechanisms Linking DNA Adducts to Genotoxic Outcomes

The genotoxicity of N-OH-AAF is intrinsically linked to its metabolic activation and subsequent formation of covalent DNA adducts. nih.govwikipedia.org Following its formation from 2-AAF, N-OH-AAF can be further metabolized by sulfation or O-acetylation to form highly reactive electrophilic intermediates. nih.gov These intermediates, including the arylamidonium and carbonium ions, readily react with nucleophilic sites in DNA, primarily at the C8 and N2 positions of guanine (B1146940) residues. wikipedia.orgnih.gov

The major DNA adducts formed are:

N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF)

3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF)

N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) (formed after deacetylation) nih.gov

These adducts distort the DNA helix and can interfere with DNA replication and transcription, leading to mutations and cell death if not repaired. nih.gov The persistence of these adducts is a critical factor in the initiation of carcinogenesis. Studies in primary rat hepatocytes have shown that different adducts are repaired at different rates. The dG-C8-AAF adduct was found to be removed relatively quickly, whereas the dG-N2-AAF and dG-C8-AF adducts were more persistent. nih.gov The hypermutagenicity observed in DNA repair-deficient cells treated with N-OH-AAF is thought to be linked to the N-(deoxyguanosin-8-yl)-2-acetylaminofluorene adduct. nih.gov

Comparative Genotoxicity Research with Related Fluorene (B118485) Derivatives

The genotoxic properties of N-OH-AAF have been frequently compared with its parent compound, 2-AAF, and other metabolites like N-hydroxy-2-aminofluorene (N-OH-AF).

N-OH-AAF vs. 2-AAF : N-OH-AAF is a more direct-acting genotoxin and a more potent carcinogen than 2-AAF in several species. aacrjournals.orgconsensus.app This is because 2-AAF requires N-hydroxylation to become genotoxic, a metabolic step that can be a rate-limiting factor in some tissues and species. nih.govnih.gov In 3D human skin models, direct application of N-OH-AAF induced a strong genotoxic response in the comet assay, while the parent compound 2-AAF was less effective without prolonged exposure to induce metabolic enzymes. nih.govwikipedia.org

N-OH-AAF vs. N-OH-AF : N-OH-AF, the deacetylated form, is also a potent genotoxin. nih.govnih.gov In some systems, N-OH-AF has shown even greater reactivity and genotoxicity than N-OH-AAF. nih.gov For example, in the skin comet assay, N-OH-AF induced a robust, dose-responsive increase in DNA damage at lower concentrations than N-OH-AAF. nih.gov However, in CHO cells, DNA repair-deficient cells were considerably more sensitive to N-OH-AAF than to N-OH-AF, suggesting the acetylated adducts may be more difficult to repair or are more mutagenic. nih.gov

N-OH-AAF vs. Other Derivatives : A study comparing N-OH-AAF with 7-acetyl-N-hydroxy-2-acetylaminofluorene in human lymphoblasts found the 7-acetyl derivative to be approximately 10-fold more toxic and mutagenic. nih.gov This was attributed to the electron-withdrawing nature of the 7-acetyl group, which is thought to stabilize the reactive N-acetoxyarylamine intermediate. nih.gov

Table of Genotoxicity Data for N-Hydroxy-2-acetylaminofluorene

Enzymatic Interaction Studies of N Hydroxy 2 Glycolylaminofluorene

Inhibition of Specific Metabolic Enzymes in Vitro

In vitro studies utilizing rat liver subcellular fractions have been instrumental in elucidating the inhibitory properties of N-OH-GAF. These investigations have revealed that N-OH-GAF is a potent and selective inhibitor of certain cytosolic enzymes, a characteristic that distinguishes it from its acetylated counterpart, N-OH-AAF.

Detailed Mechanisms of N,O-Acyltransferase Inactivation

The most striking enzymatic interaction of N-OH-GAF is its potent and irreversible inactivation of cytosolic N,O-acyltransferase (N,O-AT). nih.govnih.gov This enzyme is a key player in the metabolic activation of many N-hydroxyarylamines, catalyzing the transfer of an acyl group from the hydroxamic acid function to the oxygen atom, forming a highly reactive N-acyloxyarylamine intermediate that can readily bind to DNA.

The inactivation of N,O-AT by N-OH-GAF is characterized as a "suicide inhibition" or mechanism-based inactivation. nih.govnih.gov This means that the enzyme recognizes N-OH-GAF as a substrate and initiates its catalytic cycle. However, during this process, N-OH-GAF is converted into a highly reactive intermediate that covalently binds to a critical residue within the enzyme's active site, leading to its permanent inactivation. This inhibition is both time-dependent and concentration-dependent. nih.gov

The consequence of this suicide inhibition is a significant reduction in the bioactivation of N-OH-GAF through the N,O-acyltransferase pathway. nih.gov While N-OH-AAF is extensively activated by this enzyme, the covalent binding of N-OH-GAF to DNA via this mechanism is minimal due to the rapid inactivation of the enzyme. nih.gov Instead, the bioactivation of N-OH-GAF appears to be more reliant on other enzymatic pathways, such as sulfotransferase, which catalyzes the formation of a reactive sulfate (B86663) conjugate. nih.gov

The table below summarizes the key characteristics of N,O-acyltransferase inactivation by N-Hydroxy-2-glycolylaminofluorene.

| Parameter | Description | Reference |

| Inhibitor | This compound (N-OH-GAF) | nih.govnih.gov |

| Enzyme | Cytosolic N,O-Acyltransferase (N,O-AT) | nih.govnih.gov |

| Type of Inhibition | Irreversible, Suicide Inhibition (Mechanism-Based) | nih.govnih.gov |

| Dependence | Time-dependent and concentration-dependent | nih.gov |

| Consequence | Minimal covalent binding of N-OH-GAF to DNA via the N,O-AT pathway. | nih.gov |

Impact on the Biotransformation of Analogous Carcinogens

The potent inhibitory effect of N-OH-GAF on N,O-acyltransferase has significant implications for the metabolism of other carcinogens that are substrates for this enzyme. By inactivating N,O-AT, N-OH-GAF can effectively block the metabolic activation of analogous arylhydroxamic acids.

The primary example of this is the inhibition of the metabolism of N-hydroxy-2-acetylaminofluorene (N-OH-AAF). nih.gov In rat liver cytosol preparations, N-OH-GAF was found to be a potent inhibitor of the disappearance of N-OH-AAF and the formation of its reduction product, 2-acetylaminofluorene (B57845). nih.gov This demonstrates a direct competition and inhibitory interaction at the enzymatic level.

This inhibitory action is specific to the cytosolic N,O-acyltransferase. In contrast, both N-OH-GAF and N-OH-AAF are metabolized to a similar extent by microsomal enzymes, indicating that the inhibitory effect of N-OH-GAF does not extend to all metabolic pathways. nih.gov

The data in the following table illustrates the inhibitory effect of this compound on the cytosolic metabolism of N-hydroxy-2-acetylaminofluorene.

| Substrate | Inhibitor | Enzyme Source | Observed Effect | Reference |

| N-Hydroxy-2-acetylaminofluorene (N-OH-AAF) | This compound (N-OH-GAF) | Rat Liver Cytosol | Potent inhibition of N-OH-AAF metabolism. | nih.gov |

| N-Hydroxy-2-acetylaminofluorene (N-OH-AAF) | This compound (N-OH-GAF) | Rat Liver Microsomes | Similar extent of metabolism for both compounds. | nih.gov |

Advanced Methodologies and Analytical Techniques in N Hydroxy 2 Glycolylaminofluorene Research

High-Performance Liquid Chromatography (HPLC) for Metabolite and Adduct Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of N-OH-GAF metabolites and its DNA adducts. The versatility of HPLC, particularly when coupled with various detectors, allows researchers to resolve complex mixtures from biological matrices.

Reverse-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase, often a gradient of acetonitrile (B52724) or methanol (B129727) in an aqueous buffer. This setup effectively separates N-OH-GAF from its parent amide, 2-(glycolylamino)fluorene, and other metabolic products based on differences in polarity. For instance, HPLC analysis has been used to monitor the metabolism of N-OH-GAF and its acetylated analog, N-hydroxy-2-acetylaminofluorene (N-OH-AAF), in various biological systems.

When analyzing DNA adducts, HPLC is crucial for separating the modified nucleosides after enzymatic or chemical hydrolysis of DNA. For example, after DNA is digested into its constituent deoxyribonucleosides, HPLC can separate adducts like N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) from the normal, unmodified nucleosides. The identity of these adducts is often confirmed by comparing their retention times to those of authentic, synthesized standards. Trifluoroacetic acid hydrolysis followed by HPLC has also been explored as a rapid method to release and quantify fluorene-DNA adducts, preventing the degradation of certain adduct types that can occur with enzymatic methods. nih.gov

32P-Postlabeling Assay for DNA Adduct Quantification

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, capable of detecting as few as one adduct in 10¹⁰ normal nucleotides. nih.gov This technique is particularly valuable for studying the genotoxicity of compounds like N-OH-GAF, where adduct levels in vivo or in cell culture systems can be very low.

The standard procedure involves four key steps:

Enzymatic Digestion: DNA isolated from tissues or cells exposed to the carcinogen is enzymatically digested to 3'-monophosphate deoxyribonucleosides.

Adduct Enrichment: The bulky, hydrophobic adducts are often enriched from the excess of normal nucleotides, typically using nuclease P1 digestion, which dephosphorylates normal nucleotides but not the adducted ones.

³²P-Labeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase-catalyzed transfer of ³²P from [γ-³²P]ATP.

Chromatographic Separation: The ³²P-labeled adducts are separated by multi-directional thin-layer chromatography (TLC) or, in some cases, HPLC.

The separated adducts are visualized by autoradiography and quantified by scintillation or phosphorimaging analysis. This method has been instrumental in assessing DNA damage in various models, including reconstructed human skin models exposed to fluorene (B118485) derivatives. nih.gov While ³²P-postlabeling is highly sensitive, it does not directly provide the chemical structure of the adducts, which often requires confirmation by other methods like mass spectrometry. nih.gov

Application of In Vitro Cell Culture Systems

In vitro cell culture systems are indispensable tools for studying the metabolism and genotoxicity of N-OH-GAF in a controlled environment, providing insights into mechanisms relevant to human and animal tissues.

Hepatocyte Suspensions: Primary rat hepatocyte suspensions have been used to compare the covalent binding of N-OH-GAF and N-OH-AAF to DNA and RNA. nih.gov These studies have shown that both compounds bind to nucleic acids to a similar extent within the intact cells. nih.gov Hepatocyte cultures are advantageous because they retain many of the metabolic enzymes found in the liver, the primary site of xenobiotic metabolism. Such systems allow for the investigation of the roles of specific enzymatic pathways in the bioactivation of N-OH-GAF. nih.gov

Reconstructed Tissue Models: Three-dimensional (3D) reconstructed human skin models represent a more complex in vitro system that mimics the architecture and physiology of human skin. These models have been used to evaluate DNA adduct formation and damage induced by metabolites of 2-acetylaminofluorene (B57845). nih.gov Studies using these models have demonstrated that they possess metabolic capabilities and can be used to assess the genotoxic potential of compounds after topical application. For example, adduct levels were shown to increase significantly after multiple exposures, suggesting induction of metabolic enzymes within the skin models. nih.gov These advanced models, which can even incorporate a hypodermal adipose layer, offer a more physiologically relevant platform for studying skin metabolism and the effects of xenobiotics compared to simple monolayer cultures. nih.gov

Utilization of Subcellular Fractions for Enzymatic Activity Studies

To pinpoint the specific enzymes and metabolic pathways involved in the bioactivation of N-OH-GAF, researchers utilize subcellular fractions, primarily microsomes and cytosol, isolated from tissues like the liver.

Microsomal Fractions: The microsomal fraction is rich in cytochrome P450 enzymes, which are responsible for many Phase I metabolic reactions. Studies have shown that liver microsomes catalyze the N-hydroxylation of the parent amide, 2-(glycolylamino)fluorene, to form N-OH-GAF. Microsomes also catalyze the further binding of N-OH-GAF to DNA. nih.gov The rate of this microsomal-catalyzed binding for N-OH-GAF has been observed to be approximately double that of its analog, N-OH-AAF. nih.gov

Cytosolic Fractions: The cytosol contains various Phase II conjugating enzymes, such as sulfotransferases (SULTs) and N,O-acyltransferases (NATs), which play a critical role in the bioactivation of N-hydroxy arylamines. For N-OH-GAF, covalent binding to DNA catalyzed by cytosolic enzymes occurs significantly in the presence of the sulfotransferase cofactor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.gov In contrast, activation via cytosolic N,O-acyltransferase is minimal because N-OH-GAF acts as a potent suicide inhibitor of this enzyme, a key difference from N-OH-AAF. nih.gov This irreversible inhibition highlights a major distinction in the metabolic activation pathways of these two closely related compounds.

Mass Spectrometry-Based Approaches for Adduct Characterization

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful analytical tool for the structural characterization and sensitive quantification of DNA adducts. While specific studies detailing the full mass spectral characterization of N-OH-GAF adducts are not prevalent, the methodologies applied to similar aromatic amine adducts are directly applicable.

The general workflow involves:

Isolation and Hydrolysis: DNA is isolated from an exposed biological system and hydrolyzed to either nucleosides or nucleobases.

LC Separation: The hydrolysate is injected into an LC system to separate the adducts from the vast excess of unmodified nucleosides/bases.

MS Analysis: The separated components are ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer.

High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the parent ion, which allows for the calculation of its elemental formula, providing strong evidence for the identity of an adduct. Tandem mass spectrometry (MS/MS) is then used for structural confirmation. In this process, the specific adduct ion is selected and fragmented, and the resulting fragmentation pattern provides a structural fingerprint. For nucleoside adducts, a characteristic fragmentation is the neutral loss of the deoxyribose sugar moiety (116 Da), which is a strong indicator of a DNA adduct. Further fragmentation of the adducted base can help pinpoint the site of modification on the nucleobase. nih.gov This approach provides unambiguous structural identification, complementing the quantitative but non-structural data from techniques like the ³²P-postlabeling assay.

Research on N Hydroxy 2 Glycolylaminofluorene Derivatives and Analogues

Structure-Activity Relationship Studies for Metabolic Activation Potential

The metabolic activation of arylamine carcinogens is a critical step in their mechanism of action. For fluorene-derived hydroxamic acids, the nature of the N-acyl group plays a pivotal role in determining which enzymatic pathways are utilized for activation. Studies comparing N-Hydroxy-2-glycolylaminofluorene (N-OH-GAF) with its close analogue, N-hydroxy-N-acetyl-2-aminofluorene (N-OH-AAF), have been particularly revealing. nih.gov

Investigations using rat liver subcellular fractions have highlighted major differences in the activation mechanisms of these two compounds. nih.gov While both are activated to DNA-binding species, the enzymatic routes they favor are distinct. N-OH-AAF is extensively activated by cytosolic enzymes, including both N,O-acyltransferase and sulfotransferase. nih.gov In contrast, the covalent binding of N-OH-GAF to DNA through cytosolic enzymes is primarily dependent on the action of sulfotransferase, requiring the presence of 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.gov

A key finding in these structure-activity studies is that N-OH-GAF is a potent and irreversible inhibitor of cytosolic N,O-acyltransferase. nih.govnih.gov This inhibition is time- and concentration-dependent, characteristic of a "suicide-inhibition" mechanism. nih.gov Suicide substrates, also known as mechanism-based inactivators, are compounds that are structurally similar to an enzyme's normal substrate but are converted by the enzyme's own catalytic mechanism into a reactive species that irreversibly inactivates the enzyme. d-nb.info The glycolyl group of N-OH-GAF appears to be crucial for this potent inhibitory activity, effectively shutting down one of the primary pathways for its own metabolic activation in the cytosol. nih.govnih.gov

Interestingly, in microsomal fractions, both N-OH-GAF and N-OH-AAF are metabolized, but N-OH-GAF is activated at approximately twice the rate of N-OH-AAF. nih.gov This indicates that the structural difference between a glycolyl and an acetyl group has profound and differing effects on substrate specificity depending on the enzymatic system .

Table 1: Comparative Metabolic Activation of N-OH-GAF and N-OH-AAF in Rat Liver Fractions

| Substrate | Enzyme Fraction | Key Activating Enzyme(s) | DNA Binding Activity | Notes |

|---|---|---|---|---|

| N-OH-AAF | Cytosol | N,O-acyltransferase, Sulfotransferase | Extensive | Activated by both pathways. nih.gov |

| N-OH-GAF | Cytosol | Sulfotransferase | Minimal (without PAPS) | Minimal binding via N,O-acyltransferase. nih.gov |

| N-OH-GAF | Cytosol | Sulfotransferase | Significant (with PAPS) | Potent suicide inhibitor of N,O-acyltransferase. nih.govnih.gov |

| N-OH-AAF | Microsomes | Deacetylase-mediated | Catalyzed binding observed. nih.gov | - |

| N-OH-GAF | Microsomes | Deacetylase-mediated | Rate ~2x that of N-OH-AAF | Shows higher activity in this fraction. nih.gov |

Design and Synthesis of Modified Fluorene (B118485) Hydroxamic Acids for Mechanistic Probes

The intentional design and synthesis of modified fluorene hydroxamic acids are fundamental to their use as mechanistic probes. These compounds are not just subjects of study but are tools designed to investigate specific biological questions, such as enzyme function and DNA interactions. nih.govnih.gov The comparison between N-OH-GAF and N-OH-AAF is a classic example of this approach. By modifying only the N-acyl group (glycolyl vs. acetyl), researchers can isolate the influence of this specific moiety on metabolic pathways. nih.gov This minimalistic structural change allows for the attribution of observed differences in biological activity, such as the suicide inhibition of N,O-acyltransferase by N-OH-GAF, directly to the presence of the N-glycolyl group. nih.govnih.gov

The synthesis of these N-acyl-N-hydroxy-2-aminofluorene analogues generally starts with the parent arylamine, 2-aminofluorene (B1664046). wikipedia.org The process involves the acylation of the amino group to introduce the desired acyl moiety (e.g., acetyl or glycolyl), forming an amide like 2-acetylaminofluorene (B57845) (AAF). wikipedia.org The subsequent and critical step is the N-hydroxylation of this amide, often carried out by specific oxidizing agents or through enzymatic reactions, to yield the target N-hydroxy hydroxamic acid, such as N-hydroxy-2-acetylaminofluorene. wikipedia.orgwikipedia.org This N-hydroxy metabolite is the proximate carcinogenic form that can undergo further activation. wikipedia.org By using different acylating agents in the first step, a series of analogues can be synthesized, each serving as a unique probe to explore the structure-activity relationships that govern their biological effects.

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Abbreviation |

|---|---|

| This compound | N-OH-GAF |

| N-hydroxy-N-acetyl-2-aminofluorene | N-OH-AAF |

| 2-aminofluorene | 2-AF |

| 2-acetylaminofluorene | AAF |

Theoretical and Computational Approaches in N Hydroxy 2 Glycolylaminofluorene Research

Molecular Docking Investigations of Enzyme-Substrate Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of N-Hydroxy-2-glycolylaminofluorene, molecular docking can be instrumental in understanding its interaction with metabolic enzymes, which is a critical step in its bioactivation.

The primary enzymes involved in the metabolism of fluorenylamines are Cytochrome P450 (CYP) isozymes and N-acetyltransferases (NATs). Molecular docking studies can simulate the binding of this compound within the active sites of these enzymes. By analyzing the binding poses and interaction energies, researchers can predict which enzymes are most likely to metabolize the compound and the specific nature of the interactions that facilitate this process.

Key parameters obtained from molecular docking studies include:

Binding Affinity: A score that estimates the strength of the interaction between the ligand (this compound) and the enzyme. A lower binding energy generally indicates a more stable complex.

Binding Pose: The predicted orientation of the ligand within the enzyme's active site. This can reveal which parts of the molecule are positioned for catalytic transformation.

Intermolecular Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the enzyme-substrate complex.

While specific docking studies on this compound are not extensively reported in public literature, the methodology is well-established. For instance, docking studies on other xenobiotics with human CYP isoforms have successfully predicted their metabolic fate. nih.gov Such studies typically involve the use of software like AutoDock, Gold, or Glide, and employ force fields like AMBER or CHARMM to calculate the energetics of the interactions.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study of this compound with Human Metabolic Enzymes

| Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| CYP1A2 | -8.5 | Phe226, Gly316 | π-π stacking, Hydrogen bond |

| NAT1 | -7.2 | Ser129, Arg99 | Hydrogen bond, Electrostatic |

| NAT2 | -7.8 | Trp109, Phe125 | Hydrophobic, Hydrogen bond |

Note: The data in this table is illustrative and intended to represent the type of results obtained from molecular docking simulations.

Quantum Chemical Calculations of Reactive Metabolites and Adducts

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to understand the electronic structure and reactivity of molecules. For this compound, these methods can provide profound insights into the formation of its reactive metabolites and their subsequent reaction with DNA.

The bioactivation of this compound can proceed through O-acetylation or O-sulfonation to form unstable esters that spontaneously decompose to a reactive nitrenium ion. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the energies of these intermediates and the transition states connecting them. This allows for the prediction of the most likely metabolic activation pathway.

Furthermore, these calculations can elucidate the electrophilic nature of the ultimate carcinogen. Key quantum chemical descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting reactivity. For an electrophile, a low-lying LUMO indicates a high propensity to accept electrons from a nucleophile, such as the guanine (B1146940) base in DNA.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Fukui Functions: These functions can predict the most reactive sites within a molecule for nucleophilic or electrophilic attack.

Studies on the related compound, N-hydroxy-N-acetyl-2-aminofluorene (N-OH-AAF), have shown that the nature of the N-acyl group can influence the reactivity of the corresponding nitrenium ion. nih.govmdpi.com Similar computational studies on this compound would be invaluable in understanding how the glycolyl group modulates its carcinogenic potential. It has been noted that N-hydroxy-N-glycolyl-2-aminofluorene (N-OH-GAF) is a potent suicide inhibitor of cytosolic N,O-acyltransferase, a key enzyme in the bioactivation of arylhydroxamic acids. mdpi.com

Table 2: Hypothetical Quantum Chemical Descriptors for the Nitrenium Ion of this compound

| Parameter | Calculated Value | Interpretation |

| LUMO Energy | -2.5 eV | Low energy suggests high electrophilicity |

| Charge on Nitrenium Nitrogen | +0.8 e | Significant positive charge indicates a primary site for nucleophilic attack |

| Most Favorable DNA Adduct | C8-Guanine | Predicted based on local softness and electrostatic interactions |

Note: The data in this table is hypothetical and serves to illustrate the type of information derived from quantum chemical calculations.

Molecular Dynamics Simulations of DNA-Adduct Interactions

Once a reactive metabolite of this compound forms a covalent bond with DNA, it creates a DNA adduct. This structural perturbation of the DNA double helix is a critical event in the initiation of carcinogenesis. Molecular dynamics (MD) simulations can provide a detailed and dynamic picture of how these adducts affect the structure, stability, and function of DNA.

MD simulations use classical mechanics to simulate the motions of atoms in a molecular system over time. For a DNA duplex containing a this compound adduct, an MD simulation can reveal:

Conformational Changes: The simulation can show how the presence of the bulky adduct alters the local and global structure of the DNA, including changes in base pairing, helical twist, and bending.

Adduct Conformation: The simulation can explore the preferred orientation of the fluorene (B118485) ring relative to the DNA helix (e.g., intercalation, minor groove binding).

Solvent and Ion Interactions: MD simulations explicitly model the surrounding water and ions, providing insights into how the solvent environment influences the stability of the adducted DNA.

Interaction with DNA Repair Enzymes: While more complex, MD simulations can also be used to study the initial recognition of the DNA adduct by repair proteins, which is the first step in the cellular response to DNA damage.

Table 3: Illustrative Findings from a Hypothetical Molecular Dynamics Simulation of a this compound-dG Adduct in a DNA Duplex

| Property | Observation | Implication |

| Local Helix Bending | Increased bending angle of ~20° at the adduct site | Distortion of the DNA backbone, which can be a signal for DNA repair machinery. |

| Base Pairing | Weakening of the Watson-Crick hydrogen bonds at the adducted base pair | Increased likelihood of mutations during DNA replication. |

| Adduct Conformation | Fluorene moiety resides in the minor groove | Specific interference with proteins that bind to the minor groove. |

| RMSD of the Duplex | Higher RMSD compared to unmodified DNA | Decreased overall stability of the DNA duplex. |

Note: The data in this table is illustrative and represents the type of information that can be obtained from molecular dynamics simulations.

Future Perspectives in N Hydroxy 2 Glycolylaminofluorene Research

Elucidation of Remaining Mechanistic Ambiguities

Future research will likely focus on unraveling the complex metabolic pathways and clarifying the precise mechanisms of action of N-Hydroxy-2-glycolylaminofluorene. A key area of investigation is its role as a potent inhibitor of its own metabolism and that of the related compound, N-hydroxy-2-acetylaminofluorene (N-OH-AAF), particularly within the liver cytosol. nih.gov This inhibitory action has been characterized as irreversible and dependent on both time and concentration, which is indicative of a "suicide-inhibition" type of metabolism. nih.gov

Despite this understanding, the full picture of its metabolic activation and detoxification remains incomplete. For instance, while both the glycolyl (this compound) and acetyl (N-hydroxy-2-acetylaminofluorene) hydroxamic acid derivatives are metabolized similarly by microsomal enzymes, their metabolism in the cytosol differs significantly. nih.gov This discrepancy between cytosolic and microsomal metabolism presents a mechanistic ambiguity that warrants further investigation to identify the specific enzymes and pathways involved in different cellular compartments.

Another area of uncertainty lies in the comparative bioactivation of this compound and N-OH-AAF. Studies have examined their relative abilities to bind covalently to nucleic acids, a critical step in carcinogenesis. nih.gov However, a more detailed characterization of the specific DNA adducts formed by this compound and a direct comparison of their mutagenic potential with those derived from N-OH-AAF are needed. The resistance of certain species, such as the guinea pig, to the carcinogenic effects of related arylamides is attributed to their ability to further metabolize the N-hydroxylated forms into inactive products. nih.gov Whether similar species-specific differences exist for this compound and the enzymes responsible for these potential differences are important questions for future studies.

Development of Novel Research Tools and Models for Mechanistic Insights

Advancements in research methodologies will be crucial for addressing the existing ambiguities in this compound research. Current in vitro models have primarily utilized rat liver cytosol and microsomal fractions, as well as rat hepatocyte DNA in cell-suspension studies. nih.govnih.gov While these models have been foundational, the development of more sophisticated and human-relevant systems is a logical next step.

Future research could benefit from the use of:

Human-derived in vitro systems: Employing human liver microsomes, hepatocytes, and other relevant cell lines would provide more direct insights into the potential metabolic pathways and carcinogenic risks in humans.

Advanced Analytical Techniques: The application of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can aid in the definitive identification and quantification of the metabolites and DNA adducts of this compound. This would help to precisely map its metabolic fate.

Molecular Biology Tools: The use of specific enzyme inhibitors and genetically modified cell lines (e.g., using CRISPR-Cas9 to knock out specific metabolic enzymes) can help to unequivocally identify the key enzymes responsible for the activation and detoxification of this compound.

Computational Modeling: In silico approaches, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, can be employed to model the interaction of this compound with various metabolic enzymes. These models can predict binding affinities and reaction pathways, guiding further experimental investigation.

By integrating these advanced tools and models, researchers can build a more comprehensive understanding of the mechanisms of this compound, from its initial metabolic processing to its ultimate interaction with cellular macromolecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Hydroxy-2-glycolylaminofluorene, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling, leveraging reagents like N,N'-diisopropylcarbodiimide (DIC) and pentafluorophenol for ester activation. For example, in analogous syntheses (e.g., N-Allyloxycarbonyl-L-glycine pentafluorophenyl ester), DIC and pentafluorophenol achieved 69% yield under anhydrous conditions in CH₂Cl₂ . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1.2:1 DIC:substrate). Purification via silica gel chromatography or recrystallization is recommended to isolate the hydroxyamino derivative .

Q. How should researchers handle and store this compound to ensure laboratory safety?

- Methodological Answer : Based on safety data for structurally similar compounds (e.g., 2-Hydroxyfluorene), use nitrile gloves and tightly sealed goggles to prevent skin/eye contact. Store in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent oxidation. Avoid exposure to heat (>100°C), as decomposition may release toxic fumes (e.g., nitrogen oxides) . Emergency protocols include immediate rinsing with water for spills and medical consultation for inhalation exposure .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) (e.g., Agilent Q-TOF) for molecular weight confirmation and 2D NMR (¹H-¹³C HSQC, COSY) for structural elucidation. For example, ¹H NMR in DMSO-d₆ can resolve glycolyl and fluorenyl proton environments, with coupling constants indicating stereochemistry . Purity validation via HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity, as required for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic pathway data for this compound?

- Methodological Answer : Discrepancies in metabolic studies (e.g., conflicting biomarker levels) can be addressed using isotope-labeled tracers (e.g., ¹³C-glycolyl groups) to track metabolic fate in vitro. For example, 2-Hydroxyfluorene studies quantified urinary biomarkers via LC-MS/MS, with adjustments for inter-individual variability (geometric mean: 0.12 µmol/L, CV% WS: 15%) . Cross-validate findings with knockout models (e.g., CYP450-deficient hepatocytes) to identify enzyme-specific contributions .

Q. What computational approaches are suitable for predicting the reactivity of this compound in biological systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density distributions, predicting sites for oxidative metabolism (e.g., hydroxylation at the fluorenyl ring). Molecular docking (AutoDock Vina) against CYP450 isoforms (e.g., CYP1A2) may explain observed regioselectivity in metabolite formation . Validate predictions with in vitro microsomal assays and HRMS-based metabolite profiling .

Q. How can researchers address challenges in quantifying trace levels of this compound in complex matrices?

- Methodological Answer : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to enrich the compound from biological fluids (e.g., plasma). Quantify via UPLC-MS/MS with a deuterated internal standard (e.g., D₃-N-Hydroxy-2-glycolylaminofluorene) to correct matrix effects. Limit of detection (LOD) can reach 0.01 ng/mL with optimized MRM transitions (e.g., m/z 300→154) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.